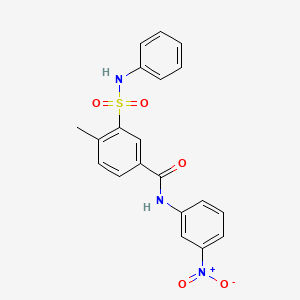
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide
Descripción general
Descripción
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(anilinosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is 411.08889182 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Synthesis Insights
Crystal Structure Analysis : The crystal structure of related benzamide derivatives reveals significant information about the molecular conformation, bond angles, and distances, offering a foundational understanding for further chemical modifications and applications (Kansız et al., 2018). Such structural analyses are crucial for designing compounds with desired physical and chemical properties.
Synthesis and Characterization : The synthesis of benzamide derivatives and their characterization through methods like X-ray crystallography provide insights into the feasibility of generating novel compounds with specific functionalities. This includes understanding the reaction conditions and methodologies for incorporating various substituents into the benzamide backbone (Argilagos et al., 1998).
Potential Applications
Biological Activities : Research into benzamide derivatives often explores their biological activities, including potential antibacterial, antifungal, or anticancer properties. For instance, some studies focus on synthesizing benzamide derivatives to evaluate their biological activities against various strains of bacteria and cancer cell lines, highlighting the potential for these compounds in pharmaceutical applications (Bhalodiya et al., 2021).
Inhibition Studies : Certain benzamide derivatives have been investigated for their ability to inhibit specific enzymes or biological processes, suggesting their use in developing therapeutic agents or chemical tools for biological research. This includes studies on their interactions with metalloenzymes and the structure-activity relationships that govern these interactions (Ulus et al., 2013).
Chemical Properties and Reactions
Chemical Reactivity : The reactivity of benzamide derivatives with various chemical groups can be exploited in synthetic chemistry for the development of novel materials or as intermediates in complex synthetic pathways. Investigations into their reactions under different conditions can lead to the discovery of new chemical transformations (Saeed et al., 2008).
Corrosion Inhibition : Some studies have examined the use of N-phenyl-benzamide derivatives as corrosion inhibitors, demonstrating the versatility of benzamide compounds beyond biological applications. These findings underscore the potential for such compounds in industrial applications, particularly in protecting metals against corrosion (Mishra et al., 2018).
Propiedades
IUPAC Name |
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-10-11-15(20(24)21-17-8-5-9-18(13-17)23(25)26)12-19(14)29(27,28)22-16-6-3-2-4-7-16/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYPEHKTUSNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


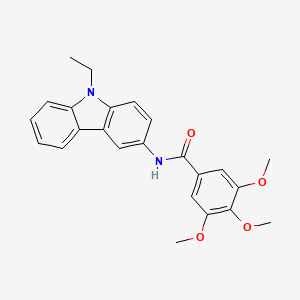
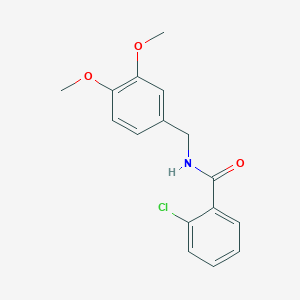
![N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4593270.png)
![1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4593275.png)
![1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B4593279.png)
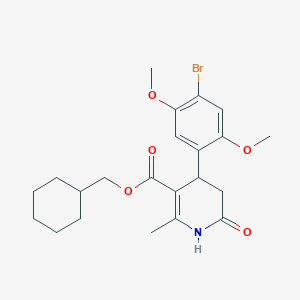
![N-(4-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4593288.png)
![2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4593299.png)
![ETHYL 2-[({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4593308.png)
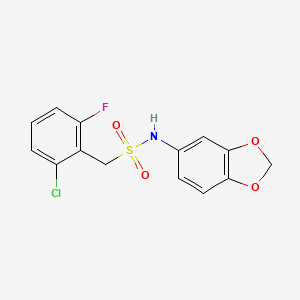
![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4593325.png)

![2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID](/img/structure/B4593348.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4593359.png)
